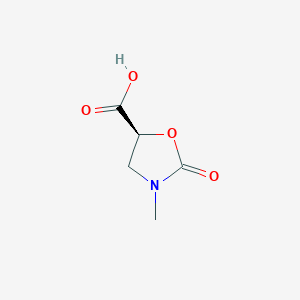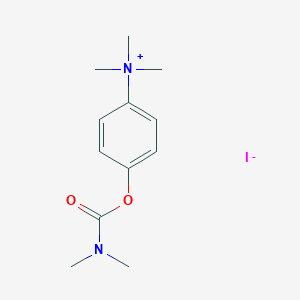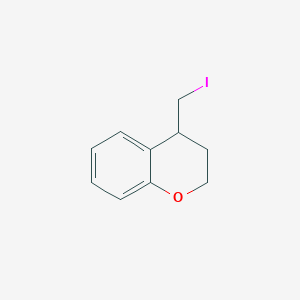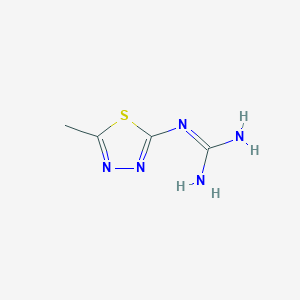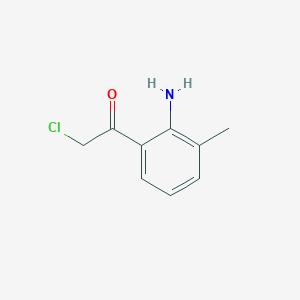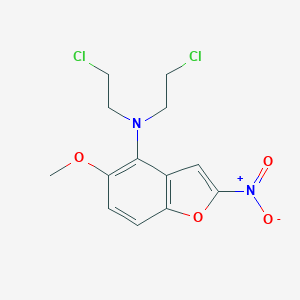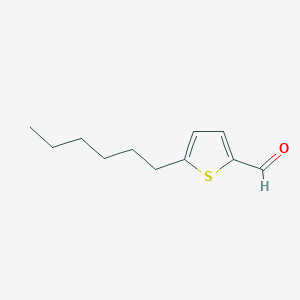
5-己基噻吩-2-甲醛
概述
描述
5-Hexylthiophene-2-carbaldehyde: is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a hexyl group at the 5-position and an aldehyde group at the 2-position of the thiophene ring . This compound is used in various chemical and industrial applications due to its unique structural properties.
科学研究应用
5-Hexylthiophene-2-carbaldehyde has several applications in scientific research:
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexylthiophene-2-carbaldehyde typically involves the formylation of 5-hexylthiophene. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) as reagents . The reaction proceeds as follows:
Formation of the Vilsmeier reagent: POCl3 reacts with DMF to form the Vilsmeier reagent.
Formylation: The Vilsmeier reagent reacts with 5-hexylthiophene to introduce the formyl group at the 2-position, yielding 5-Hexylthiophene-2-carbaldehyde.
Industrial Production Methods: Industrial production of 5-Hexylthiophene-2-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reagents .
化学反应分析
Types of Reactions: 5-Hexylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 2-position.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 5-Hexylthiophene-2-carboxylic acid.
Reduction: 5-Hexylthiophene-2-methanol.
Substitution: 2-Bromo-5-hexylthiophene or 2-Nitro-5-hexylthiophene.
作用机制
The mechanism of action of 5-Hexylthiophene-2-carbaldehyde depends on its application:
In organic electronics: The compound acts as a donor material in organic semiconductors, facilitating charge transport through its conjugated system.
In biological systems: The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting cellular functions and leading to antimicrobial or anticancer effects.
相似化合物的比较
5-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a hexyl group.
5-Phenylthiophene-2-carbaldehyde: Contains a phenyl group instead of a hexyl group.
2-Thiophenecarboxaldehyde: Lacks the hexyl group, with only the aldehyde group on the thiophene ring.
Uniqueness: 5-Hexylthiophene-2-carbaldehyde is unique due to the presence of the hexyl group, which enhances its solubility in organic solvents and its ability to participate in hydrophobic interactions. This makes it particularly useful in the synthesis of organic semiconductors and other materials where solubility and hydrophobicity are important .
属性
IUPAC Name |
5-hexylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCAHBARARIQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466865 | |
| Record name | 5-hexylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100943-46-2 | |
| Record name | 5-hexylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hexylthiophene-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
